O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride
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Overview
Description
O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride is a chemical compound with a molecular weight of 179.69 g/mol . This compound is known for its versatility and is used in various scientific and industrial applications. It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a cyclohexylmethyl group and a methyl group.
Preparation Methods
The synthesis of O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates . Industrial production often involves the use of specific reagents and conditions to ensure high purity and yield.
Chemical Reactions Analysis
O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include molecular iodine, n-BuLi, and various organolithium compounds
Scientific Research Applications
O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and DNA. It can covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential anti-tumor activity.
Comparison with Similar Compounds
O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride is similar to other hydroxylamine derivatives such as:
N,O-Dimethylhydroxylamine hydrochloride: Used in the synthesis of Weinreb amides and other fine chemicals.
Methoxyamine: Used as a synthon for NH2+ and in medicinal chemistry for its potential anti-tumor activity. The uniqueness of this compound lies in its specific structural modifications, which confer distinct reactivity and applications compared to other hydroxylamine derivatives.
Properties
IUPAC Name |
N-(cyclohexylmethoxy)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNFCBEVZTSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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